Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c1-15-9(14)8-12-6-4-11-3-2-5(6)7(10)13-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOTXZCWBGAGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CN=C2)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680964 | |
| Record name | Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-65-5 | |
| Record name | Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell proliferation. Additionally, it interacts with other proteins and biomolecules involved in cellular signaling pathways, contributing to its potential as an anticancer agent.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which leads to the inhibition of CDK2 activity. This inhibition disrupts the phosphorylation of target proteins, ultimately affecting cell cycle progression and inducing apoptosis in cancer cells. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods. Long-term studies have shown that it can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, it may cause adverse effects, including toxicity to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of active metabolites that contribute to its biological activity. The compound’s metabolic pathways also influence its pharmacokinetics, including its absorption, distribution, and elimination.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it exerts its biological effects. The compound’s distribution is influenced by its lipophilicity, allowing it to diffuse across cell membranes and accumulate in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites to exert its effects. This localization is essential for its inhibitory activity against CDK2 and other enzymes involved in cellular processes.
Biological Activity
Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyridopyrimidine class of compounds, characterized by a fused pyridine and pyrimidine ring system. The presence of the carboxylate group enhances its solubility and potential for biological interactions.
1. Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Tyrosine Kinases : This compound can inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways. For instance, studies have demonstrated its effectiveness against ABL kinase and other related targets, leading to reduced proliferation of cancer cells .
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, characterized by caspase activation and DNA fragmentation .
2. Antimicrobial Activity
This compound also shows promising antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibition at low concentrations .
3. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have revealed that it suppresses COX-2 activity effectively, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes such as COX and various kinases, disrupting their normal functions .
- Signal Transduction Pathways : By modulating key signaling pathways involved in cell growth and survival, the compound can effectively alter cellular responses leading to apoptosis or growth inhibition .
Case Study 1: Anticancer Efficacy
A study involving this compound demonstrated its efficacy against prostate cancer (PC-3) and lung cancer (A-549) cell lines. The IC50 values were reported at 1.54 µM for PC-3 and 3.36 µM for A-549 cells, indicating strong anticancer activity .
Case Study 2: Anti-inflammatory Activity
In a comparative study with standard anti-inflammatory drugs like celecoxib, this compound showed comparable IC50 values against COX-2 inhibition (0.04 ± 0.01 μmol), highlighting its potential as an anti-inflammatory agent .
Data Tables
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
Pyrido[3,4-d]pyrimidines, including methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate, have emerged as promising scaffolds in drug discovery, particularly for anticancer therapies. These compounds exhibit a broad spectrum of biological activities, including inhibition of key cancer-related targets.
Case Study: CDK Inhibition
A study evaluating various pyrido[3,4-d]pyrimidine derivatives found that certain analogs effectively inhibited CDK2 with IC50 values as low as 0.016 µM . This highlights the potential of this compound derivatives as selective anticancer agents.
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | CDK2 | 0.016 | Potent |
| Compound B | CDK4 | 0.025 | Moderate |
| Compound C | CDK6 | 0.030 | Moderate |
Histone Demethylase Inhibition
This compound has also been studied for its ability to inhibit histone lysine demethylases (KDMs), which play a critical role in epigenetic regulation.
Structure-Activity Relationship (SAR)
Research has identified that modifications at specific positions on the pyrido[3,4-d]pyrimidine scaffold can enhance potency against KDMs such as KDM4 and KDM5. For example, derivatives with specific substitutions showed IC50 values ranging from 1.0 µM to 1.3 µM against KDM4A and KDM5B .
| Derivative | KDM Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound D | KDM4A | 1.0 | High |
| Compound E | KDM5B | 1.3 | High |
| Compound F | KDM3A | 26.2 | Low |
Synthesis and Structural Modifications
The synthesis of this compound involves several key steps that allow for structural modifications to optimize its pharmacological properties.
Synthetic Routes
Recent studies have developed efficient synthetic routes that utilize commercially available starting materials to produce various derivatives with enhanced biological activity . These methods often involve multi-step reactions including condensation and cyclization processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
(a) Structural Analogues
The closest analog in the evidence is 2-Chloro-6-methylpyrimidine-4-carboxylic acid ().
(b) Functional Group Comparisons
- Methyl Esters: ’s carotenoid ester shares a methyl ester group but is otherwise unrelated. Methyl esters generally improve membrane permeability in bioactive molecules, a property that might apply to the target compound .
- Chloro Substituents : Chloro groups in heterocycles (e.g., pyrimidines) often influence electronic properties and binding interactions. ’s compound demonstrates chloro-pyrimidine stability but lacks fused-ring complexity .
Preparation Methods
Chlorination and Esterification Method (Based on Patent CN105218436A)
A patented method details the preparation of 4-chloro-2-pyridyl methyl formiate, a closely related intermediate, which can be adapted for methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate synthesis. The process involves:
Step 1: Chlorination
- A mixture of 2-pyridine carboxylic acid methyl ester hydrochloride and 2-pyridine carboxylic acid hydrochloride (mass ratio of methyl ester hydrochloride between 60–95%) is reacted with sulfur oxychloride.
- Sodium bromide or DMF can be used as catalysts.
- The mass ratio of sulfur oxychloride to the mixture is maintained between 2:1 and 5:1.
- Reaction time ranges from 6 to 20 hours under reflux conditions.
Step 2: Esterification
- After chlorination, methyl alcohol is added to the reaction mixture (methyl alcohol to mixture mass ratio between 1:1 and 2:1).
- The reaction is refluxed for about 2 hours, followed by solvent removal and recrystallization to isolate the product.
Experimental Data from Embodiments:
| Parameter | Embodiment 1 (Mixture) | Embodiment 2 (Methyl Ester Hydrochloride Only) |
|---|---|---|
| Methyl alcohol (g) | 140 | 200 |
| Sulfur oxychloride (g) | 30 (initial), 30 (added later) | 50 (initial), 30 (added later) |
| 2-Pyridine carboxylic acid (g) | 30 | 40 |
| Reaction temperature | 0 °C to 20 °C warming, reflux for 5 hours | 0 °C to 20 °C warming, reflux for 8 hours |
| Product yield (%) | >90 (methyl ester content 60%) | 90.9 (HPLC purity 95.2%) |
| Chlorination time | 16 hours reflux with sodium bromide catalyst | 16 hours reflux with sodium bromide catalyst |
| Product melting point (°C) | 41–43 | 41–43 |
| Final product yield (g) | 25 (white needle crystals) | 24 (white needle crystals) |
This method yields high-purity this compound with purity exceeding 99.9% after recrystallization and drying. The melting point and purity data align with standards for pharmaceutical intermediates, indicating the process's robustness and suitability for scale-up production.
Alternative Synthetic Route via Pyrido[3,4-d]pyrimidine-4(3H)-one Derivatives
Another method involves the synthesis of pyrido[3,4-d]pyrimidine derivatives starting from 3-aminopyridine-4-carboxylic acid and amidine compounds, catalyzed by sodium acetate in organic solvents such as ethylene glycol monomethyl ether. Although this method primarily targets pyrimidin-4(3H)-one derivatives, it provides insight into the formation of the pyrido[3,4-d]pyrimidine core, which can be further chlorinated and esterified to yield this compound.
- Molar ratio of 3-aminopyridine-4-carboxylic acid : amidine compound : sodium acetate = 1 : 4 : 3.
- Reflux at 120 °C for 6–8 hours.
- After reaction completion, extraction and recrystallization yield the pyrido[3,4-d]pyrimidine derivative with yields around 86–88%.
This approach is advantageous due to mild reaction conditions, high yield, and the use of readily available raw materials, facilitating large-scale synthesis.
Research Findings and Optimization
A study published in the Journal of Medicinal Chemistry (2016) elaborates on the synthesis of pyrido[3,4-d]pyrimidine derivatives, including methyl esters and chlorinated analogs, emphasizing:
- The use of methyl-3-amino-2-chloroisonicotinate as a starting material.
- Ester hydrolysis followed by conversion to acid chlorides and subsequent ring formation with triethyl orthoformate.
- Introduction of protective groups and halogenation steps to obtain chlorinated methyl ester derivatives.
- The synthesis includes mesylate formation and nucleophilic substitution to introduce various substituents, demonstrating the versatility of the chlorinated pyridopyrimidine scaffold.
These methods highlight the importance of controlled chlorination and esterification steps, consistent with the patent methods, to achieve high purity and yield of this compound and its derivatives.
Summary Table of Preparation Methods
Q & A
Q. What are the established synthetic methodologies for Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate?
The compound is synthesized via cyclization reactions. A common approach involves reacting 2,3-substituted aminoamidopyridines with ethyl 2-chlorooxoacetate under controlled conditions, yielding pyridopyrimidine carboxylates. For instance, cyclization with oxalyl chloride or analogous reagents in solvents like tetrahydrofuran (THF) or 1-methylpyrrolidinone is effective . Another method employs catalyst-free reactions in water, leveraging greener chemistry principles to form structurally related pyrido-pyrimidine carboxylates .
Q. How is the structure of this compound characterized?
Structural confirmation relies on spectroscopic techniques:
- NMR spectroscopy : H and C NMR identify functional groups and regiochemistry (e.g., distinguishing [3,4-d] from [2,3-d] isomers).
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves atomic positions and confirms stereochemistry, as demonstrated in related pyridopyrimidine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Key parameters include:
- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but may increase side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reactivity, while water enables greener synthesis but requires careful pH control .
- Catalysts : Sodium hydride (NaH) or phase-transfer catalysts improve regioselectivity .
- Reagent stoichiometry : Excess ethyl 2-chlorooxoacetate drives the reaction but necessitates purification to remove unreacted starting materials .
Q. What strategies minimize by-products during the cyclization step?
Q. How does structural modification of the pyridine or pyrimidine rings affect biological activity?
Introducing electron-withdrawing groups (e.g., chloro) at the 4-position enhances electrophilicity, potentially improving binding to biological targets like kinases. Conversely, ester group hydrolysis to carboxylic acids may alter solubility and pharmacokinetics. Comparative studies with analogs (e.g., methyl 4-methylpyrimidine-2-carboxylate) reveal that halogenation significantly impacts bioactivity .
Data Contradiction Analysis
Q. Why do different synthetic routes yield varying ratios of [3,4-d] vs. [2,3-d] isomers?
Competing pathways arise from the nucleophilic attack direction during cyclization. For example:
- Oxalyl chloride favors [3,4-d] isomer formation due to steric hindrance at the 2-position .
- Ethyl 2-chlorooxoacetate may promote [2,3-d] derivatives if the aminoamide precursor lacks substituents blocking alternative attack sites . Computational modeling (DFT) can predict regioselectivity by analyzing transition-state energies.
Application-Oriented Questions
Q. What are the potential applications of this compound in medicinal chemistry?
The compound serves as a precursor for kinase inhibitors or protease modulators. Its pyridopyrimidine core mimics ATP-binding motifs, making it a scaffold for anticancer agents. Functionalization at the 2-carboxylate position (e.g., amidation) can enhance target specificity .
Q. How is this compound utilized in studying enzyme inhibition mechanisms?
Kinetic assays (e.g., fluorescence polarization) measure inhibition constants () against target enzymes. Structural analogs with deuterated or fluorinated substituents are used in isotopic labeling studies to track binding interactions via NMR or X-ray crystallography .
Methodological Comparisons
Q. What are the advantages of continuous-flow synthesis over batch methods for this compound?
Continuous-flow reactors improve heat/mass transfer, reducing side reactions and enabling scalability. For example, flow systems achieve higher yields (≥85%) in multi-step syntheses by maintaining precise temperature control and reagent mixing .
Q. How do spectroscopic and crystallographic data resolve ambiguities in structural assignments?
Conflicting NMR signals (e.g., overlapping proton resonances) are resolved via 2D techniques (COSY, HMBC). X-ray data definitively assign regiochemistry, as seen in related pyridopyrimidine derivatives where crystallography corrected initial misassignments based on NMR alone .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
